[(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate
CAS No.: 657397-03-0
Cat. No.: VC8401005
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
![[(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate - 657397-03-0](/images/structure/VC8401005.png)
Specification
CAS No. | 657397-03-0 |
---|---|
Molecular Formula | C12H19NO4 |
Molecular Weight | 241.28 g/mol |
IUPAC Name | [(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate |
Standard InChI | InChI=1S/C12H19NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h5-6,9-10H,7H2,1-4H3,(H,13,15)/t9-,10+/m1/s1 |
Standard InChI Key | KSRJRUTXLAQMEK-ZJUUUORDSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1C[C@@H](C=C1)NC(=O)OC(C)(C)C |
SMILES | CC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C |
Introduction
Chemical Identification and Structural Properties
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name, [(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate, reflects its stereochemistry at the 1 and 4 positions of the cyclopentene ring. The (1R,4S) configuration is critical for its interactions in enantioselective reactions, as demonstrated by its isomeric SMILES: CC(=O)O[C@H]1CC@HNC(=O)OC(C)(C)C.
Molecular Descriptors
Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 189625-14-7 | CAS Common Chemistry |
Molecular Formula | C₁₂H₁₉NO₄ | PubChem |
Exact Mass | 241.1314 g/mol | PubChem |
DSSTox Substance ID | DTXSID001151997 | EPA DSSTox |
The canonical SMILES (CC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C) confirms the presence of the Boc-protected amine and acetate ester.
Physicochemical Characteristics
Solubility and Stability
While experimental solubility data remains limited, the acetate ester moiety suggests moderate lipophilicity, enhancing solubility in organic solvents like dichloromethane or ethyl acetate. The Boc group confers stability under basic conditions but is susceptible to acidic hydrolysis, a trait exploited in protective group strategies.
Synthetic Utility and Reactivity
Role as a Chiral Building Block
The compound’s cyclopentene scaffold and stereogenic centers make it a candidate for synthesizing prostaglandin analogs or carbocyclic nucleosides. For example, the acetate group serves as a leaving group in nucleophilic substitutions, while the Boc-protected amine enables peptide coupling reactions.
Retrosynthetic Considerations
Retrosynthetic analysis suggests feasible routes starting from cyclopentadiene:
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Epoxidation followed by ring-opening to introduce the amino group.
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Boc Protection using di-tert-butyl dicarbonate under Schotten-Baumann conditions.
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Acetylation of the resultant alcohol with acetyl chloride.
Future Directions in Research
Biomedical Applications
Hypothetical applications include:
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Prodrug Development: The acetate group may enhance membrane permeability, with enzymatic hydrolysis releasing active amines.
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Enzyme Inhibition: Molecular docking studies could explore interactions with serine proteases or cyclin-dependent kinases.
Process Optimization
Advancements in continuous-flow chemistry may improve the scalability of its synthesis, reducing reliance on batch reactors.
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